Distinct Carbonic Anhydrase Isoform Inhibition Profile (CAIX/CAXII vs. CAII)
4-Acetamidobenzenesulfonamide exhibits a quantifiable and differential inhibition profile against specific human carbonic anhydrase (CA) isoforms, with a marked preference for the tumor-associated isoforms CAIX and CAXII over the ubiquitous cytosolic CAII [1]. This contrasts with the parent compound sulfanilamide and many simple aromatic sulfonamides, which are generally more potent but less selective inhibitors of CAII. The target compound's Kis for human CAII, CAIX, and CAXII are 246 nM, 135 nM, and 49 nM, respectively [1].
| Evidence Dimension | Carbonic anhydrase inhibition (Ki, nM) |
|---|---|
| Target Compound Data | CAII: 246 nM; CAIX: 135 nM; CAXII: 49 nM |
| Comparator Or Baseline | Parent compound sulfanilamide (baseline activity against CA isoforms typically in the micromolar to high nanomolar range; specific Ki values for these isoforms not provided in source) |
| Quantified Difference | CAXII is inhibited approximately 5-fold more potently than CAII (49 nM vs. 246 nM). |
| Conditions | In vitro enzyme inhibition assay on recombinant human carbonic anhydrase isozymes (CAII, CAIX, CAXII). |
Why This Matters
This differential inhibition profile is a key differentiator for researchers investigating CAIX/CAXII as therapeutic targets in oncology or for those seeking a sulfonamide-based chemical probe with a specific selectivity fingerprint.
- [1] Bertin Bioreagent. 4-Acetamidobenzenesulfonamide inhibits carbonic anhydrase II (CAII), CAIX, and CAXII (Kis = 246, 135, and 49 nM, respectively, for the human enzymes). CAT N°: 34689. View Source
